molecular formula C7H6ClF3N2 B159938 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 132915-80-1

3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B159938
M. Wt: 210.58 g/mol
InChI Key: NVNLHLRVSHJKBN-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine, also known as 3-Chloro-4,5-diaminobenzotrifluoride or 3-Chloro-5-trifluoromethyl-1,2-phenylenediamine, is a laboratory chemical . Its CAS number is 132915-80-1 .

Physical and Chemical Properties The molecular formula of this compound is C7H6ClF3N2 . It has a molecular weight of 210.58400 . The compound has a density of 1.51g/cm3 . It has a boiling point of 260.8ºC at 760mmHg and a melting point of 42-43 °C . The flash point is 111.5ºC .

Scientific Research Applications

Synthesis of Soluble Fluoro-Polyimides

Fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine, where 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine plays a key role. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various industrial applications (Xie et al., 2001).

Trifluoromethylation of Arenes and Heteroarenes

This compound is used in the trifluoromethylation of aromatic and heteroaromatic compounds, highlighting its role in chemical synthesis and the modification of organic compounds (Mejía & Togni, 2012).

Optical and Dielectric Characterization

It's used in the development of light-colored fluorinated polyimides. These materials, due to their enhanced solubility and transparency, are excellent candidates for advanced optoelectronics applications (Jang et al., 2007).

Development of Novel Polyimide Optical Materials

Investigations into the effects of different haloid pendants on the optical properties of polyimides have used this compound. The findings contribute to the development of optical materials with tunable refractive indices (Xing et al., 2011).

Development of Fluorinated Polyimides

Its role in synthesizing fluorinated polyimides, which exhibit unique properties such as good tensile strength and thermal stability, demonstrates its importance in materials science (Yang et al., 2006).

Creation of Thermally Stable Polyimides

This chemical is vital in the synthesis of asymmetric fluorinated aromatic diamines, which are then used to create polyimides with excellent thermal stability and solubility (Bu et al., 2011).

Safety And Hazards

This chemical is considered hazardous. It is toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNLHLRVSHJKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352828
Record name 3-Chloro-4,5-diaminobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

CAS RN

132915-80-1
Record name 3-Chloro-5-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132915-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4,5-diaminobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Braun - 2015 - kops.uni-konstanz.de
Meinen drei Bachelor möchte ich für die schöne Zeit und gute Zusammenarbeit danken, sowie den zahlreichen Mitarbeiterpraktikanten. Allen ehemaligen sowie übrig gebliebenen …
Number of citations: 3 kops.uni-konstanz.de

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